![molecular formula C28H29N3O4 B2992805 1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 868143-94-6](/img/structure/B2992805.png)
1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
BenchChem offers high-quality 1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
- A study on a similar compound, 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, revealed insights into its molecular structure through computational and experimental methods, including Fourier Transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction. This research is significant in understanding the regioselective formation and kinetic control in product formation of such compounds (Trilleras et al., 2017).
Novel Nanoporous Catalyst Synthesis
- Ethylenediamine-based metal-organic frameworks (MOFs) containing phosphorous acid tags were applied for the synthesis of new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This research provides valuable insights into the use of MOFs in synthesizing N-heterocyclic compounds, offering potential advancements in catalyst design (Sepehrmansouri et al., 2020).
Antioxidant Activity Analysis
- Research on the antioxidant activity of 1,8-dioxoacridine and polyhydro-quinoline derivatives, closely related to the compound , was conducted. The study synthesized derivatives supported by SiO2-AA-Glu as the catalyst and tested their antioxidant activity. This indicates the potential bioactive properties of such compounds (Cahyana et al., 2020).
Kinase Inhibitor Development
- A series of novel quinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety were synthesized and evaluated for their c-Met kinase inhibitory activities and antiproliferative activities against various cancer cell lines. This research demonstrates the potential of such compounds in developing new cancer therapies (Tang et al., 2014).
Fluorescence Properties Study
- The synthesis and fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines were investigated. This study highlights the fluorescent properties of similar compounds, suggesting their application in the field of dyes and pigments (Rangnekar & Rajadhyaksha, 1987).
properties
IUPAC Name |
1,3,8,8-tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-28(2)14-20-23(21(32)15-28)22(24-25(29-20)30(3)27(34)31(4)26(24)33)18-10-12-19(13-11-18)35-16-17-8-6-5-7-9-17/h5-13,22,29H,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNPKREBYRROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


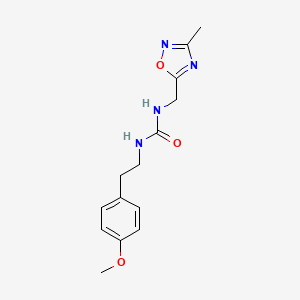

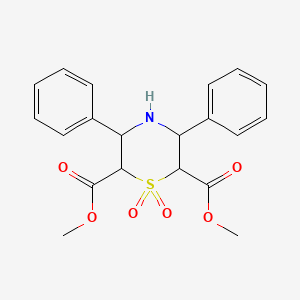
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)
![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)
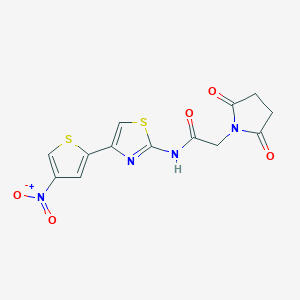
![8-(sec-butyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992741.png)
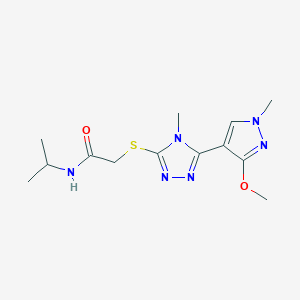
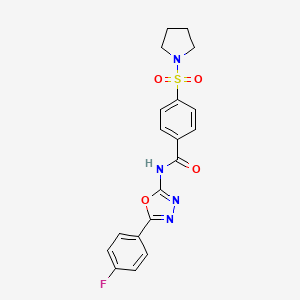
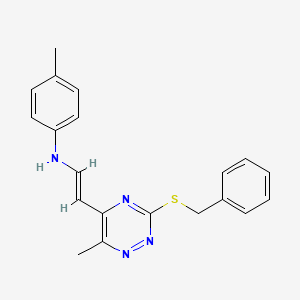
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)